Cas no 1275536-49-6 ({[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine)
![{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine structure](https://ja.kuujia.com/scimg/cas/1275536-49-6x500.png)
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine 化学的及び物理的性質
名前と識別子
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- {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
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- インチ: 1S/C14H12BrClFNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-13(17)12(16)7-11/h2-7,18H,8H2,1H3
- InChIKey: ZPIZNXPPBACSAU-UHFFFAOYSA-N
- SMILES: C1(CNC)=CC=C(Br)C=C1OC1=CC=C(F)C(Cl)=C1
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM455676-1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-370634-0.5g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.5g |
$353.0 | 2025-02-19 | |
1PlusChem | 1P01E983-10g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 10g |
$2564.00 | 2023-12-25 | |
Aaron | AR01E9GF-1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 1g |
$672.00 | 2025-02-10 | |
A2B Chem LLC | AX43955-500mg |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 500mg |
$407.00 | 2024-04-20 | |
Enamine | EN300-370634-0.05g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.05g |
$88.0 | 2025-02-19 | |
Enamine | EN300-370634-0.1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.1g |
$132.0 | 2025-02-19 | |
Enamine | EN300-370634-0.25g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.25g |
$188.0 | 2025-02-19 | |
Enamine | EN300-370634-1.0g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 1.0g |
$470.0 | 2025-02-19 | |
Enamine | EN300-370634-10.0g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 10.0g |
$2024.0 | 2025-02-19 |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amineに関する追加情報
Comprehensive Overview of {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine (CAS No. 1275536-49-6)
The chemical compound {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine (CAS No. 1275536-49-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This brominated aromatic amine derivative features a unique structural combination of halogen-substituted phenoxy and methylamine groups, making it particularly interesting for drug discovery and material science applications.
Recent trends in medicinal chemistry have shown increased interest in halogenated aromatic compounds like 1275536-49-6, particularly for their potential as kinase inhibitors and GPCR modulators. The presence of both bromo and chloro-fluoro substituents in this molecule enhances its binding affinity to biological targets while maintaining favorable pharmacokinetic properties. Researchers are actively investigating similar structures for treatments of neurological disorders and inflammatory conditions.
The synthesis of {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine typically involves multi-step organic reactions starting from appropriate halogenated phenol precursors. Key steps often include Ullmann-type coupling for ether formation, followed by reductive amination to introduce the methylamine moiety. These synthetic approaches are currently being optimized in many laboratories to improve yields and reduce environmental impact.
From a commercial perspective, the demand for complex halogenated amines like 1275536-49-6 has been steadily increasing, particularly in the contract research organization (CRO) sector. Pharmaceutical companies frequently search for such building blocks to expand their compound libraries for high-throughput screening. The global market for specialty chemical intermediates is projected to grow significantly, with compounds like this playing a crucial role.
Analytical characterization of CAS 1275536-49-6 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. Recent advances in analytical instrumentation have made it easier to study such multi-halogenated compounds with greater precision.
Environmental and safety considerations for handling {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine follow standard laboratory protocols for organic amines. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. Storage typically requires protection from light and moisture to maintain stability.
Future research directions for 1275536-49-6 and related compounds may focus on their potential as photoactive materials or catalysts in organic transformations. The unique electronic properties imparted by the halogen substituents make these molecules interesting candidates for various applications in materials science beyond their pharmaceutical uses.
For researchers seeking custom synthesis of 1275536-49-6 or similar halogenated aromatic amines, several specialty chemical suppliers offer contract services with varying scales and purity specifications. The current pricing trends reflect the compound's complexity and the growing demand in academic and industrial research settings.
Patent literature reveals that derivatives of {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine have been claimed in several therapeutic areas, particularly for CNS disorders. This intellectual property landscape suggests ongoing commercial interest in this structural class, with potential for future drug development candidates.
In conclusion, CAS 1275536-49-6 represents an important chemical building block with diverse potential applications. Its unique combination of halogen substituents and amine functionality makes it valuable for multiple research fields. As synthetic methodologies advance and biological screening becomes more sophisticated, the importance of such specialized compounds is likely to increase further in both academic and industrial settings.
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